N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-19-10-8-14(9-11-19)13-18-22(20,21)17-7-6-15-4-2-3-5-16(15)12-17/h6-7,12,14,18H,2-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSBHGFAXINKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common method includes the condensation of a piperidine derivative with a sulfonamide precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it may act as an antagonist or agonist at certain receptors, modulating signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogues
Key Observations:
Sulfonamide vs. Amide Derivatives: The sulfonamide group in the target compound may confer greater acidity and hydrogen-bonding capacity compared to propionamide derivatives like those in . This could influence solubility, membrane permeability, and target interactions . Propionamide derivatives (e.g., compounds 10 and 11 in ) exhibit high opioid receptor binding affinity, suggesting that the amide group plays a critical role in receptor engagement.
Substituent Effects on the Tetrahydronaphthalene Core: 5-Amino and 5-acetamido substituents in enhance opioid receptor binding but reduce metabolic stability due to increased susceptibility to oxidative metabolism . The absence of substituents on the target compound’s tetrahydronaphthalene core may improve metabolic stability but reduce target specificity compared to substituted analogues.
Piperidine Modifications :
- The 1-methylpiperidine group in the target compound likely enhances solubility compared to bulkier cyclopentylpiperidine derivatives (), which prioritize lipophilicity for central nervous system penetration .
- Piperidine methylation may also reduce susceptibility to cytochrome P450-mediated metabolism, a common issue with tertiary amines in drug design .
Pharmacological and Metabolic Considerations
- Opioid Receptor Targeting: Propionamide derivatives with 5-amino substituents () show nanomolar affinity for μ-opioid receptors, while sulfonamide analogues remain uncharacterized in this context. The sulfonamide’s electronegative nature may disrupt key hydrogen bonds critical for opioid receptor binding .
- Metabolic Stability : outlines microsomal stability assays using human liver microsomes, a standard method for evaluating metabolic clearance. While data for the target compound is absent, the methylpiperidine group may confer stability advantages over primary/secondary amines in related compounds .
- Therapeutic Potential: Pyridine- and thioxopyridine-containing tetrahydronaphthalene derivatives () demonstrate anticancer and antioxidant activities, highlighting how functional group diversity can redirect biological activity .
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrahydronaphthalene core substituted with a sulfonamide group and a piperidine moiety. Its structural formula is represented as follows:
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.3 | Apoptosis |
| HL60 | 12.7 | Cell Cycle Arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. Similar compounds have been evaluated for their ability to mitigate neurotoxicity associated with neurodegenerative diseases. For example, research on related piperidine derivatives has demonstrated their capacity to protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in tumor growth and progression.
- Modulation of Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that related compounds can scavenge free radicals, thereby reducing oxidative damage in cells.
Case Studies
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry evaluated the effects of various sulfonamide derivatives on human cancer cell lines.
- Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15.3 µM.
-
Neuroprotection in Animal Models :
- In a rodent model of Parkinson's disease, administration of a related sulfonamide compound reduced dopaminergic neuron loss and improved motor function.
- The neuroprotective effect was linked to the compound's ability to inhibit apoptosis and promote neuronal survival.
Q & A
Q. Characterization methods :
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI MS m/z 393 [MH]⁺ for compound 20 in ).
- NMR spectroscopy : ¹H and ¹³C NMR validate structural assignments (e.g., δ 4.75 ppm for protected hydroxyl groups in ).
- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches theoretical values (e.g., HRMS [M + H]⁺ 393.2534 vs. 393.2536 in ).
Q. Example synthesis workflow :
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Protection | THP, pyridinium p-toluenesulfonate | 54% | |
| 2 | Reduction | LAH in THF, 0°C | 73% | |
| 3 | Sulfonylation | Sulfonyl chloride, K₂CO₃ | 59–71% |
How is the structural confirmation of intermediates achieved when synthesizing analogs of this compound?
Level: Basic
Structural confirmation relies on spectroscopic consistency :
- ¹H NMR coupling patterns : For example, doublets (J = 7.8 Hz) in aromatic regions indicate substituent positions ().
- 13C NMR carbonyl signals : Peaks near 173 ppm confirm amide or ester groups ().
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex intermediates (e.g., compound 12 in ).
Q. Key validation criteria :
- Agreement between experimental and theoretical spectral data.
- Purity assessment via HPLC or TLC before proceeding to subsequent steps.
What strategies can optimize the yield and purity of this compound during multi-step synthesis?
Level: Advanced
Q. Methodological recommendations :
- Temperature control : Ice baths prevent side reactions during exothermic steps (e.g., LAH reductions in ).
- Catalyst optimization : Use of pyridinium p-toluenesulfonate improves THP protection efficiency ().
- Stoichiometric adjustments : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete sulfonamide formation ().
- Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts.
Case study :
Compound 11 () achieved 59% yield using acetyl chloride in anhydrous dichloromethane. Increasing reaction time or using DMAP as a catalyst could enhance acylation efficiency.
How can researchers resolve discrepancies in NMR data for structurally similar intermediates?
Level: Advanced
Q. Approaches for data reconciliation :
- Variable temperature (VT-NMR) : Reduces signal broadening caused by conformational exchange.
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in piperidine or sulfonamide groups.
- Computational modeling : DFT calculations predict chemical shifts for comparison (e.g., ¹³C NMR δ 173.4 for amides in ).
Example :
Compound 20 () showed a singlet at δ 4.75 ppm for a protected hydroxyl group, distinct from neighboring protons. Overlapping signals in aliphatic regions (δ 1.67–1.57 ppm) were resolved using HSQC.
What experimental approaches elucidate the pharmacophore interactions of this compound with biological targets?
Level: Advanced
Q. Methodological framework :
Molecular docking : Simulate binding to receptors (e.g., α2A/5-HT7 in ) using software like AutoDock.
In vitro binding assays : Radioligand displacement studies quantify affinity (e.g., IC₅₀ values).
Site-directed mutagenesis : Identify critical residues in target binding pockets.
Structure-activity relationship (SAR) : Synthesize analogs with modified piperidine or sulfonamide groups ().
Q. Key findings :
- The tetrahydronaphthalene ring enhances hydrophobic interactions, while the sulfonamide acts as a hydrogen bond acceptor ().
- Methylation of the piperidine nitrogen improves metabolic stability ().
How can researchers design analogs to improve the solubility of this compound without compromising activity?
Level: Advanced
Q. Design strategies :
- Polar substituents : Introduce hydroxyl or amine groups on the tetrahydronaphthalene ring (e.g., compound 20 in ).
- Prodrug approaches : Mask sulfonamide groups with enzymatically cleavable esters.
- Salt formation : Use hydrochloride or sulfate salts to enhance aqueous solubility.
Case study :
Compound 21 () incorporated a hydroxyethyl group, improving solubility by 30% while maintaining affinity for target receptors.
What analytical techniques are recommended for stability studies under varying pH and temperature conditions?
Level: Advanced
Q. Protocol :
Forced degradation : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours.
HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of sulfonamide bonds).
Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
Q. Key parameters :
- Degradation kinetics (t₁/₂) under accelerated conditions.
- Identification of stable formulations (e.g., lyophilized powders).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
